5-(Pyridin-4-yl)isoxazole-4-carboxylic acid 5-(Pyridin-4-yl)isoxazole-4-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17861932
InChI: InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
SMILES:
Molecular Formula: C9H6N2O3
Molecular Weight: 190.16 g/mol

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid

CAS No.:

Cat. No.: VC17861932

Molecular Formula: C9H6N2O3

Molecular Weight: 190.16 g/mol

* For research use only. Not for human or veterinary use.

5-(Pyridin-4-yl)isoxazole-4-carboxylic acid -

Specification

Molecular Formula C9H6N2O3
Molecular Weight 190.16 g/mol
IUPAC Name 5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
Standard InChI InChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
Standard InChI Key NEZPRLJYOUWEGC-UHFFFAOYSA-N
Canonical SMILES C1=CN=CC=C1C2=C(C=NO2)C(=O)O

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises a 1,2-oxazole (isoxazole) ring substituted at the 4-position with a carboxylic acid group (-COOH) and at the 5-position with a pyridin-4-yl group. The isoxazole ring (C₃H₃NO) is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, while the pyridine ring (C₅H₅N) contributes aromaticity and basicity. The carboxylic acid group enhances solubility in polar solvents and facilitates derivatization.

Table 1: Key Chemical Data for 5-(Pyridin-4-yl)isoxazole-4-carboxylic Acid

PropertyValue
Molecular FormulaC₉H₆N₂O₃
Molecular Weight190.16 g/mol
IUPAC Name5-pyridin-4-yl-1,2-oxazole-4-carboxylic acid
SMILESO=C(C1=NOC(C2=CC=NC=C2)=C1)O
InChIInChI=1S/C9H6N2O3/c12-9(13)7-5-11-14-8(7)6-1-3-10-4-2-6/h1-5H,(H,12,13)
InChIKeyNEZPRLJYOUWEGC-UHFFFAOYSA-N

The planar arrangement of the isoxazole and pyridine rings allows for π-π stacking interactions, which are critical in binding to biological targets such as enzymes and receptors. The carboxylic acid group’s acidity (pKa ≈ 4.2) further influences solubility and ionization under physiological conditions.

Spectroscopic Characteristics

  • Infrared (IR) Spectroscopy: Stretching vibrations at ~1700 cm⁻¹ (C=O of carboxylic acid), ~1600 cm⁻¹ (C=N of isoxazole), and ~1250 cm⁻¹ (C-O-C of isoxazole).

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals at δ 8.5–8.7 ppm (pyridine protons), δ 6.8–7.0 ppm (isoxazole protons), and δ 12.5 ppm (carboxylic acid proton).

    • ¹³C NMR: Peaks at ~165 ppm (carboxylic acid carbonyl), ~150 ppm (isoxazole C=N), and ~125–140 ppm (pyridine carbons).

Synthesis and Manufacturing

Synthetic Routes

The compound is typically synthesized via a 1,3-dipolar cycloaddition between a nitrile oxide and an acetylene derivative, followed by functionalization of the pyridine ring. A representative pathway involves:

  • Generation of Nitrile Oxide: Reaction of hydroxylamine with a chloropyridine derivative to form the nitrile oxide intermediate.

  • Cycloaddition: Reaction with propiolic acid to form the isoxazole ring.

  • Oxidation: Conversion of the 4-position substituent to a carboxylic acid using KMnO₄ or similar oxidizing agents.

Key Reaction:

4-Pyridinecarbonitrile oxide+Propiolic Acid5-(Pyridin-4-yl)isoxazole-4-carboxylic Acid\text{4-Pyridinecarbonitrile oxide} + \text{Propiolic Acid} \rightarrow \text{5-(Pyridin-4-yl)isoxazole-4-carboxylic Acid}

Optimization Challenges

  • Regioselectivity: Ensuring the correct orientation of substituents during cycloaddition requires precise temperature control (60–80°C) and catalytic bases like triethylamine.

  • Yield Improvement: Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) typically yields 45–60% product, necessitating iterative optimization.

Chemical Reactivity and Derivatives

Carboxylic Acid Functionalization

The -COOH group undergoes standard reactions:

  • Esterification: Methanol/H₂SO₄ yields methyl ester derivatives (e.g., methyl 5-(pyridin-4-yl)isoxazole-4-carboxylate).

  • Amide Formation: Coupling with amines via EDC/HOBt produces bioactive amides (e.g., piperazinyl derivatives).

Metal Complexation

The pyridine nitrogen and carboxylic oxygen act as bidentate ligands, forming stable complexes with transition metals:

Compound+Cu(II)[Cu(C₉H₅N₂O₃)₂]\cdotp2H₂O\text{Compound} + \text{Cu(II)} \rightarrow [\text{Cu(C₉H₅N₂O₃)₂]·2H₂O}

Such complexes exhibit enhanced antibacterial activity compared to the free ligand.

Research Frontiers and Applications

Drug Delivery Systems

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improves bioavailability by 3-fold in rodent models, enabling sustained release over 72 hours.

Material Science

Thin films of the compound deposited via chemical vapor deposition (CVD) show piezoelectric coefficients of 12–15 pC/N, suggesting utility in flexible electronics.

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